molecular formula C21H24N4O6S B8629043 MK-0941 free base

MK-0941 free base

Cat. No. B8629043
M. Wt: 460.5 g/mol
InChI Key: KJSGTWFWVTYPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432287B2

Procedure details

The compound of Production Example 117 was obtained as a colorless amorphous substance using the obtained 3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester and 3-amino-1-methylpyrazole, by the same method as in Production Example 2, a corresponding method, or a combination thereof with an ordinary method.
Name
3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:34])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:12]=[N:13][C:14]([S:17]([CH2:20][CH3:21])(=[O:19])=[O:18])=[CH:15][CH:16]=2)[CH:7]=[C:6]([O:22][C@@H:23]([CH3:33])[CH2:24][O:25][Si](C(C)(C)C)(C)C)[CH:5]=1.[NH2:35][C:36]1[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=1>>[CH2:20]([S:17]([C:14]1[N:13]=[CH:12][C:11]([O:10][C:8]2[CH:9]=[C:4]([CH:5]=[C:6]([O:22][CH:23]([CH3:33])[CH2:24][OH:25])[CH:7]=2)[C:3]([NH:35][C:36]2[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=2)=[O:34])=[CH:16][CH:15]=1)(=[O:18])=[O:19])[CH3:21]

Inputs

Step One
Name
3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC=1C=NC(=CC1)S(=O)(=O)CC)O[C@H](CO[Si](C)(C)C(C)(C)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of Production Example 117 was obtained as a colorless amorphous substance

Outcomes

Product
Name
Type
Smiles
C(C)S(=O)(=O)C1=CC=C(C=N1)OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07432287B2

Procedure details

The compound of Production Example 117 was obtained as a colorless amorphous substance using the obtained 3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester and 3-amino-1-methylpyrazole, by the same method as in Production Example 2, a corresponding method, or a combination thereof with an ordinary method.
Name
3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:34])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:12]=[N:13][C:14]([S:17]([CH2:20][CH3:21])(=[O:19])=[O:18])=[CH:15][CH:16]=2)[CH:7]=[C:6]([O:22][C@@H:23]([CH3:33])[CH2:24][O:25][Si](C(C)(C)C)(C)C)[CH:5]=1.[NH2:35][C:36]1[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=1>>[CH2:20]([S:17]([C:14]1[N:13]=[CH:12][C:11]([O:10][C:8]2[CH:9]=[C:4]([CH:5]=[C:6]([O:22][CH:23]([CH3:33])[CH2:24][OH:25])[CH:7]=2)[C:3]([NH:35][C:36]2[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=2)=[O:34])=[CH:16][CH:15]=1)(=[O:18])=[O:19])[CH3:21]

Inputs

Step One
Name
3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC=1C=NC(=CC1)S(=O)(=O)CC)O[C@H](CO[Si](C)(C)C(C)(C)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of Production Example 117 was obtained as a colorless amorphous substance

Outcomes

Product
Name
Type
Smiles
C(C)S(=O)(=O)C1=CC=C(C=N1)OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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